molecular formula C21H28ClNO3 B010706 (S)-(-)-propafenone hydrochloride CAS No. 107381-36-2

(S)-(-)-propafenone hydrochloride

Cat. No. B010706
M. Wt: 377.9 g/mol
InChI Key: XWIHRGFIPXWGEF-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(-)-propafenone hydrochloride is a pharmaceutical compound that is used for the treatment of cardiac arrhythmias. It is a class Ic antiarrhythmic drug that blocks sodium channels and slows down the conduction of electrical impulses in the heart. The compound was first synthesized in the late 1960s and has since been extensively studied for its mechanism of action and potential applications in clinical settings.

Mechanism Of Action

The mechanism of action of (S)-(-)-propafenone hydrochloride involves the blocking of sodium channels in cardiac cells. By blocking these channels, the compound reduces the conduction of electrical impulses in the heart, leading to a slower heart rate and a more regular heartbeat. The compound also has some beta-blocking activity, which further contributes to its antiarrhythmic effects.

Biochemical And Physiological Effects

(S)-(-)-propafenone hydrochloride has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the refractory period of cardiac cells, which helps to prevent the re-entry of electrical impulses that can lead to arrhythmias. The compound also has some negative inotropic effects, meaning that it reduces the force of contraction of the heart muscle. This can be beneficial in certain types of arrhythmias where the heart muscle is overactive.

Advantages And Limitations For Lab Experiments

One advantage of using (S)-(-)-propafenone hydrochloride in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the effects of sodium channel blockers on cardiac cells. However, one limitation of using the compound is that it can be difficult to obtain in pure form, and it may be expensive compared to other sodium channel blockers.

Future Directions

There are a number of future directions for research on (S)-(-)-propafenone hydrochloride. One area of interest is in developing more selective sodium channel blockers that can target specific subtypes of sodium channels. This could lead to more effective and safer antiarrhythmic drugs. Another area of research is in exploring the potential use of (S)-(-)-propafenone hydrochloride in the treatment of other conditions such as migraine headaches and neuropathic pain. Finally, there is a need for more research on the long-term safety and efficacy of the compound in clinical settings.

Synthesis Methods

The synthesis of (S)-(-)-propafenone hydrochloride involves the reaction of 3-(2-oxopropyl) indole with 2-chloro-N-(2-propyl)-propanamide in the presence of a base such as potassium carbonate. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt of (S)-(-)-propafenone. The synthesis process is relatively straightforward and can be carried out on a large scale for commercial production.

Scientific Research Applications

(S)-(-)-propafenone hydrochloride has been extensively studied for its potential applications in the treatment of cardiac arrhythmias. It has been shown to be effective in controlling atrial fibrillation and other types of arrhythmias. The compound has also been studied for its potential use in the treatment of other conditions such as migraine headaches and neuropathic pain.

properties

CAS RN

107381-36-2

Product Name

(S)-(-)-propafenone hydrochloride

Molecular Formula

C21H28ClNO3

Molecular Weight

377.9 g/mol

IUPAC Name

1-[2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/t18-;/m0./s1

InChI Key

XWIHRGFIPXWGEF-FERBBOLQSA-N

Isomeric SMILES

CCCNC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl

SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl

Origin of Product

United States

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